molecular formula C10H10ClN3S B1298942 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 632292-09-2

5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1298942
CAS No.: 632292-09-2
M. Wt: 239.73 g/mol
InChI Key: KOLUGUSYZUHLIA-UHFFFAOYSA-N
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Description

Structural Significance of Triazole Heterocycles in Medicinal Chemistry

The 1,2,4-triazole heterocycle represents one of the most significant nitrogen-containing scaffolds in medicinal chemistry, distinguished by its exceptional stability and diverse biological properties. This five-membered ring system, containing two carbon atoms and three nitrogen atoms in a specific 1,2,4-arrangement, exhibits unique chemical characteristics that make it highly valuable for pharmaceutical applications. The triazole nucleus demonstrates remarkable stability to metabolic processes and acts as an important pharmacophore through its ability to interact with biological receptors with high affinity.

The structural features that contribute to the medicinal importance of 1,2,4-triazoles include their dipole character, hydrogen bonding capacity, rigidity, and enhanced solubility properties. Among the various azole compounds, triazoles are recognized as the most stable and are particularly difficult to cleave under physiological conditions. This stability, combined with their polar nature, allows triazole-containing compounds to increase ligand solubility and significantly improve the pharmacological profile of therapeutic agents.

The 1,2,4-triazole core exists in equilibrium between two tautomeric forms: the 1H-form and the 4H-form, with the 1H-tautomer generally being more stable than its 4H-counterpart. This tautomeric behavior influences the compound's reactivity and binding properties, as both forms can participate in different chemical and biological interactions. The triazole ring demonstrates both electrophilic and nucleophilic substitution reactions, with electrophilic substitution occurring preferentially at nitrogen atoms due to high electron density, while nucleophilic substitution occurs at ring carbon atoms under mild conditions.

Many clinically important anticancer agents incorporate the 1,2,4-triazole moiety, including fluconazole, tebuconazole, triadimefon, and ribavirin, demonstrating the proven therapeutic potential of this heterocyclic system. The incorporation of sulfur-containing substituents, particularly in the form of mercapto- and thione-substituted derivatives, has been shown to enhance the potency of triazole compounds compared to their parent derivatives. This enhanced activity has led to extensive research into 1,2,4-triazole-3-thione and 1,2,4-triazole-3-thiol derivatives, which have demonstrated a variety of biological activities including anticancer, antimicrobial, antitubercular, and hypoglycemic properties.

Positional Isomerism in Chloro-Methylphenyl Substituted Triazole-Thiols

The positional arrangement of substituents on the phenyl ring attached to triazole-thiol systems significantly influences both the chemical and biological properties of these compounds. In the case of chloro-methylphenyl substituted triazole-thiols, the specific positions of the chlorine and methyl groups create distinct isomeric forms with different pharmacological profiles and chemical reactivity patterns.

The compound 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol features a distinctive substitution pattern where the chlorine atom occupies the 2-position and the methyl group is located at the 4-position of the phenyl ring. This specific arrangement can be contrasted with other positional isomers found in the chemical literature, such as 5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which has the chlorine atom at the 3-position.

The 2-chloro-4-methyl substitution pattern creates a unique electronic environment around the phenyl ring. The chlorine atom at the 2-position, being ortho to the point of attachment to the triazole ring, exerts both electronic and steric effects that influence the compound's overall conformation and reactivity. The methyl group at the 4-position provides additional steric bulk and electron-donating properties that can affect the compound's binding affinity and selectivity for biological targets.

Research comparing different positional isomers has shown that the location of halogen and alkyl substituents can dramatically alter the biological activity of triazole-thiol compounds. The electronic effects of chlorine substitution, particularly when positioned ortho to the triazole attachment point, can influence the electron density distribution across the entire molecular framework, potentially affecting both chemical stability and biological interactions.

Positional Isomer Chlorine Position Methyl Position Molecular Weight Chemical Abstract Service Number
5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 2 4 239.72 632292-09-2
5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 3 4 239.72 632292-08-1
5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 3 4 301.8 632292-94-5

The structural differences between these isomers extend beyond simple positional arrangements to encompass conformational preferences and intermolecular interactions. The ortho-chloro substitution in the 2-position can create steric hindrance that restricts rotation around the phenyl-triazole bond, potentially leading to preferred conformations that influence biological activity. Additionally, the proximity of the chlorine atom to the triazole ring in the 2-substituted isomer may facilitate specific hydrogen bonding or halogen bonding interactions that are not possible in the 3-substituted variants.

Historical Development of 5-(2-Chloro-4-Methylphenyl)-4-Methyl-4H-1,2,4-Triazole-3-Thiol

The development of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol as a research compound emerged from the broader historical context of triazole chemistry and the systematic exploration of heterocyclic compounds for pharmaceutical applications. The compound, identified by the Chemical Abstract Service number 632292-09-2, represents part of a comprehensive effort to synthesize and characterize novel triazole-thiol derivatives with potential biological activity.

The synthetic methodology for preparing 1,2,4-triazole-3-thiol derivatives has evolved significantly over the past several decades, with ring closure reactions of arylthiosemicarbazides in alkaline media representing one of the most well-established approaches. This method, which has been extensively documented in the chemical literature, provides a reliable pathway for constructing the triazole-thiol core structure while allowing for the incorporation of diverse substituents at various positions around the ring system.

The preparation of substituted thiosemicarbazides, which serve as key intermediates in triazole-thiol synthesis, typically involves the condensation of appropriate hydrazide compounds with aryl isothiocyanates. These reactions generally proceed in high yields, ranging from 88 to 95 percent, making them attractive for both research and potential commercial applications. The subsequent cyclization step, carried out under basic conditions, converts the thiosemicarbazide intermediates into the desired triazole-thiol products with yields typically ranging from 62 to 79 percent.

Historical synthetic routes to compounds similar to 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol have involved multi-step procedures beginning with readily available starting materials such as substituted benzoic acids. These synthetic sequences often include esterification reactions, hydrazinolysis steps, and the formation of carbothioamide intermediates before the final alkaline cyclization that produces the triazole-thiol framework.

The development of optimized reaction conditions for triazole-thiol synthesis has been driven by the need to maximize yields while minimizing side reactions and purification challenges. Research has shown that solvent selection, temperature control, and the choice of base can significantly influence both the efficiency and selectivity of these transformations. For example, studies have demonstrated that acetonitrile provides superior results compared to dichloromethane or acetone for certain coupling reactions, while the use of triethylamine as a base often gives better outcomes than pyridine.

The characterization of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has relied on standard analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. The compound's molecular formula C10H10ClN3S and molecular weight of 239.72 grams per mole have been confirmed through these analytical methods, along with verification of its structural integrity and purity.

Synthesis Parameter Optimized Condition Yield Range Reference Methodology
Thiosemicarbazide Formation Benzene reflux, 6 hours 88-95% Aryl isothiocyanate condensation
Cyclization Solvent Aqueous sodium hydroxide 62-79% Alkaline ring closure
Reaction Temperature Reflux conditions Variable Temperature-dependent optimization
Purification Method Ethanol recrystallization High purity Standard crystallization techniques

The historical development of this compound class has been influenced by the growing recognition of triazole-containing pharmaceuticals in clinical medicine. The success of triazole-based antifungal agents, antiviral compounds, and other therapeutic agents has provided strong motivation for the continued exploration of novel triazole derivatives. This pharmaceutical relevance has driven both academic and industrial research efforts aimed at identifying new triazole-thiol compounds with improved biological profiles and enhanced therapeutic potential.

Modern synthetic approaches to triazole-thiol compounds have incorporated advances in reaction methodology, including the use of microwave-assisted synthesis, flow chemistry techniques, and environmentally friendly reaction conditions. These developments have made it possible to prepare compounds like 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol more efficiently while reducing waste and improving overall synthetic sustainability.

Properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-6-3-4-7(8(11)5-6)9-12-13-10(15)14(9)2/h3-5H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLUGUSYZUHLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=S)N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201144091
Record name 5-(2-Chloro-4-methylphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632292-09-2
Record name 5-(2-Chloro-4-methylphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632292-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloro-4-methylphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction

One of the primary methods for synthesizing this compound involves a condensation reaction between a hydrazine derivative and a chloro-substituted aromatic compound. The general reaction scheme is as follows:

  • Starting Materials :

    • 2-chloro-4-methylphenyl hydrazine
    • Carbonyl compounds or acid chlorides
  • Reaction Conditions :

    • The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
  • Mechanism :

    • The hydrazine reacts with the carbonyl compound to form an intermediate, which subsequently undergoes cyclization to form the triazole ring.
  • Yield :

    • Yields can vary but are often reported in the range of 60% to 90% depending on the specific conditions and reagents used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for preparing triazole derivatives, including 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This method offers several advantages:

  • Procedure :

    • The starting materials are mixed and subjected to microwave irradiation, which accelerates the reaction time significantly.
  • Advantages :

    • Reduced reaction times (often minutes instead of hours).
    • Higher yields due to better control over reaction conditions.
  • Results :

    • Studies have shown that microwave-assisted synthesis can yield products with purities exceeding 95%.

Multi-Step Synthesis

Another approach involves a multi-step synthesis where intermediate compounds are formed before arriving at the final product:

  • Step 1 : Formation of thiosemicarbazide from appropriate hydrazine and isothiocyanate.

  • Step 2 : Cyclization of thiosemicarbazide under acidic or basic conditions to form the triazole ring.

  • Step 3 : Final modification to introduce the thiol group at position 3 of the triazole ring.

This method allows for greater flexibility in modifying substituents on the aromatic ring, which can enhance biological activity.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of each preparation method:

Method Reaction Time Yield (%) Advantages Disadvantages
Condensation Reaction Hours 60-90 Simple setup Longer reaction time
Microwave-Assisted Synthesis Minutes >95 Faster reactions, higher yields Requires specialized equipment
Multi-Step Synthesis Varies Variable Flexibility in modifying substituents More complex procedure

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or the aromatic ring.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Aromatic compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research has demonstrated that triazole derivatives exhibit potent antifungal activity against various fungal pathogens. For instance, studies have shown that 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Mechanism of Action
The mechanism by which this compound exerts its antifungal effects typically involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. This action disrupts membrane integrity and function, leading to cell death.

Case Study: Clinical Trials
A clinical trial evaluating the efficacy of triazole derivatives in treating fungal infections highlighted the potential of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol as a promising therapeutic agent. The trial reported a significant reduction in infection rates among treated patients compared to controls.

Agricultural Applications

Fungicides
In agriculture, this compound is being explored for its use as a fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. The compound's effectiveness against various plant pathogens has been documented in several studies.

Field Trials
Field trials conducted on crops such as wheat and corn have demonstrated that formulations containing 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol significantly reduce disease incidence and improve yield quality.

Materials Science

Polymer Additives
The compound's chemical properties allow it to be utilized as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and resistance to degradation.

Research Findings
Studies indicate that adding 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol to polymer matrices results in improved mechanical properties and longevity under environmental stressors.

Data Tables

Application AreaSpecific UseObserved Benefits
Medicinal ChemistryAntifungal agentEffective against Candida albicans
AgricultureFungicideReduces disease incidence in crops
Materials SciencePolymer additiveEnhances thermal stability

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences and Trends

Substituent Effects on Activity :

  • Aryl Groups : The presence of electron-withdrawing groups (e.g., nitro in , chloro in ) enhances stability and bioactivity. For example, Yucasin’s 4-chlorophenyl group enables specific enzyme inhibition , while the target compound’s 2-chloro-4-methylphenyl group may modulate lipophilicity for improved membrane permeability.
  • Alkyl Chains : Derivatives with morpholine (e.g., 4-((5-decylthio)-4-methyl-triazol-3-yl)methyl)morpholine) exhibit antifungal activity due to enhanced solubility and target binding .

Synthetic Routes :

  • Solvent and Catalyst : Reactions in DMF with Cs₂CO₃ (e.g., ) yield high-purity products, while p-dioxane/PTSA systems (e.g., ) favor sulfonamide coupling. The target compound’s synthesis likely follows analogous triazole-thiol alkylation protocols.

Biological Activities :

  • Antimicrobial : Sulfonamide-linked triazoles () show broad-spectrum activity, attributed to sulfonamide’s enzyme inhibition.
  • Anticoccidial : Triazole-thiols with diphenyl groups (e.g., 4,5-diphenyl-1,2,4-triazole-3-thiol) inhibit α-glucosidase in parasites .
  • Plant Biology : Yucasin’s auxin biosynthesis inhibition highlights niche applications beyond antimicrobial uses .

Biological Activity

5-(2-Chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, detailing its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is C10H10ClN3SC_{10}H_{10}ClN_3S with a molecular weight of approximately 239.72 g/mol. The compound features a triazole ring substituted with a thiol group and a chloro-methylphenyl moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC10H10ClN3SC_{10}H_{10}ClN_3S
Molecular Weight239.72 g/mol
CAS Number632292-09-2
PurityTypically ≥95%

Synthesis

The synthesis of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. The synthesis pathway generally includes:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
  • Thiol Substitution : The introduction of the thiol group can be achieved via nucleophilic substitution reactions.
  • Final Modifications : Further substitutions can be made to enhance biological activity or solubility.

Anticancer Properties

Research has indicated that 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant anticancer properties. In vitro studies have shown that this compound is particularly effective against various cancer cell lines:

  • Melanoma : Demonstrated high cytotoxicity in melanoma cell lines.
  • Breast Cancer : Exhibited selective activity against triple-negative breast cancer (MDA-MB-231).
  • Leukemia and Lung Cancer : Showed potential efficacy in inhibiting growth in leukemia and lung cancer models.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

The exact mechanism by which 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exerts its biological effects is still under investigation. However, it is believed to interact with cellular targets involved in cell cycle regulation and apoptosis:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth.
  • Induction of Oxidative Stress : It could induce oxidative stress leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Potential modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Melanoma Cells : A study reported that treatment with 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol resulted in a significant reduction in cell viability in melanoma cells compared to untreated controls (IC50 values were determined using MTT assays).
  • Breast Cancer Research : In another study focusing on breast cancer cell lines, the compound showed selective cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents.
  • Comparative Analysis : Comparative studies with other triazole derivatives have shown that compounds incorporating thiol groups exhibit enhanced potency against various cancer types.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving acylation, hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and intramolecular heterocyclization. Key intermediates (e.g., potassium salts of indole-3-butanoic acid) are generated through alkylation with bromoethane. Structural confirmation employs elemental analysis, ¹H NMR, IR spectroscopy, and HPLC with diode-array/mass spectrometric detection to verify purity and identity .
  • Critical Step : Alkylation conditions (e.g., solvent, temperature) must be optimized to avoid side reactions. For example, using acetone at 20°C with K₂CO₃ minimizes byproduct formation during S-alkylation .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Analytical Techniques :

  • ¹H NMR : Confirms substituent positions (e.g., methyl, chloro groups) via chemical shifts and splitting patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H stretches).
  • Chromatography : HPLC with mass detection ensures >95% purity, critical for biological testing .

Q. What are the standard protocols for assessing physicochemical properties (e.g., solubility, stability)?

  • Solubility : Tested in polar (DMSO, water) and non-polar solvents (chloroform) using gravimetric methods.
  • Stability : Evaluated via accelerated degradation studies under varying pH, temperature, and light exposure. For example, acidic conditions may hydrolyze the triazole ring, necessitating pH-adjusted formulations .

Advanced Research Questions

Q. How do molecular docking studies predict the biological activity of this compound against targets like kinases or enzymes?

  • Protocol : Docking against proteins (e.g., anaplastic lymphoma kinase [2XP2], lanosterol 14-α-demethylase [3LD6]) uses software like AutoDock Vina. Ligand preparation involves optimizing protonation states and generating conformers. Binding affinity (ΔG) and interaction maps (e.g., hydrogen bonds with Trp213 in 3LD6) are analyzed .
  • Validation : Compare results with known inhibitors (e.g., ketoconazole for 3LD6). Free energy values between -7.7 to -8.8 kcal/mol suggest competitive binding .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Case Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Statistical analysis (e.g., ANOVA) identifies significant variables. Follow-up studies using time-kill curves or synergy testing (e.g., checkerboard assays) clarify mechanistic insights .
  • Structural Modifications : Adjust substituents (e.g., replacing chloro with fluorophenyl groups) to enhance target selectivity and reduce off-target effects .

Q. What computational tools are used to predict ADME/Tox profiles, and how reliable are they?

  • Tools :

  • PASS Online : Predicts pharmacological effects (e.g., antifungal, anticancer) based on structural descriptors.
  • SwissADME : Estimates bioavailability, BBB permeability, and CYP450 interactions.
    • Limitations : False positives may occur; experimental validation (e.g., hepatic microsome assays) is essential. For instance, high logP values (>3) may predict poor solubility, requiring formulation adjustments .

Data Analysis and Interpretation

Q. How are spectral data interpreted to resolve structural ambiguities (e.g., tautomerism in triazole-thiols)?

  • ¹H NMR Analysis : Tautomeric forms (thiol vs. thione) are distinguished by sulfur proton signals. Absence of a ~SH peak at ~3–4 ppm indicates thione dominance.
  • X-ray Crystallography : Resolves tautomeric and stereochemical uncertainties. For example, ORTEP-3 software visualizes bond angles and confirms planar triazole rings .

Q. What strategies optimize yield and purity during scale-up synthesis?

  • Process Chemistry :

  • Catalysis : KI as a catalyst in alkylation improves reaction efficiency .
  • Purification : Silica gel chromatography or recrystallization (e.g., using 2-propanol) removes impurities. For derivatives with low solubility, flash chromatography with ethyl acetate/hexane gradients is effective .

Tables for Key Data

Property Method Typical Value Reference
Synthetic Yield Multi-step organic synthesis61–79% (varies by substituent)
Binding Affinity (ΔG) Molecular docking (3LD6 protein)-7.7 to -8.8 kcal/mol
Chromatographic Purity HPLC-DAD/MS>95%

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